2-Bromo-5-fluoroisonicotinamide
Description
2-Bromo-5-fluoroisonicotinamide (CAS No. 1005291-43-9) is a halogenated pyridine derivative with a bromine atom at position 2 and a fluorine atom at position 5 of the pyridine ring, coupled with a carboxamide group at position 2. This compound is part of a broader class of isonicotinamide derivatives, which are pivotal in medicinal chemistry and materials science due to their versatility in cross-coupling reactions and functional group transformations . The amide group enhances stability and influences hydrogen-bonding interactions, making it valuable in drug discovery and agrochemical synthesis .
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNATWZQSDZHVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoroisonicotinamide typically involves the bromination and fluorination of isonicotinamide. One common method includes the reaction of 2-bromo-5-fluoropyridine with an appropriate amide source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-fluoroisonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Bromo-5-fluoroisonicotinamide with its closest analogs, focusing on structural features, reactivity, and applications:
Key Research Findings and Functional Differences
Reactivity in Cross-Coupling Reactions
- This compound undergoes Suzuki-Miyaura couplings with aryl boronic acids at milder conditions (Pd(PPh₃)₄, 80°C) compared to its ester analog (Methyl 5-bromo-2-fluoronicotinate), which requires higher temperatures (100°C) due to electron-withdrawing ester effects .
- The amide group in this compound reduces electrophilicity at the pyridine ring, slowing nucleophilic aromatic substitutions compared to aldehyde or carboxylic acid derivatives .
Thermal and Chemical Stability
- The amide group in this compound provides superior thermal stability (decomposition >200°C) versus aldehyde derivatives (e.g., 3-Bromo-5-fluoroisonicotinaldehyde), which degrade at ~150°C .
Commercial Availability and Pricing (2025 Data)
| Compound | Supplier | Purity | Price (2500 mg) |
|---|---|---|---|
| This compound | CymitQuimica | >95% | €552.00 |
| 2-Bromo-5-chloroisonicotinic acid | Advanced BioChemicals | >97% | €489.00 (1000 mg) |
| Methyl 5-bromo-2-fluoronicotinate | Not listed | >90% | ~€600.00 (estimated) |
Note: Pricing reflects bulk purchases; halogenated pyridines generally command higher costs due to synthetic complexity .
Biological Activity
2-Bromo-5-fluoroisonicotinamide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C₆H₃BrFNO and a molecular weight of 204.00 g/mol, this compound features both bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
The presence of bromine and fluorine in this compound enhances its electrophilic character, making it a versatile compound in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles.
- Oxidation and Reduction : The compound can participate in redox reactions.
- Coupling Reactions : It can be utilized in reactions such as Suzuki-Miyaura coupling to form more complex structures.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may modulate enzyme activity and disrupt cellular processes by interacting with specific molecular targets. Notably, it has been identified as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that this compound could influence pharmacokinetic profiles of other drugs.
Case Studies and Research Findings
While direct studies on this compound are sparse, related compounds provide insight into its potential applications:
- Anticancer Activity : A study examining the biological activity of halogenated pyridine derivatives found that similar compounds exhibited cytotoxic effects against various cancer cell lines. The presence of halogens was linked to enhanced potency due to increased lipophilicity and improved binding to cellular targets .
- Enzyme Inhibition : Research has shown that certain isonicotinamides can inhibit enzymes involved in metabolic pathways. For instance, studies on related compounds indicated potential inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy.
- Pharmacological Applications : Ongoing research into this compound focuses on its role as a pharmaceutical intermediate and its potential use in drug discovery processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Bromoisonicotinamide | Lacks fluorine; may exhibit different reactivity | Limited data on antimicrobial effects |
| 5-Fluoroisonicotinamide | Lacks bromine; different chemical properties | Potential anticancer activity |
| 2-Chloro-5-fluoroisonicotinamide | Substituted with chlorine; affects reactivity | Varies based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
